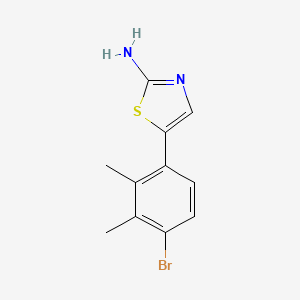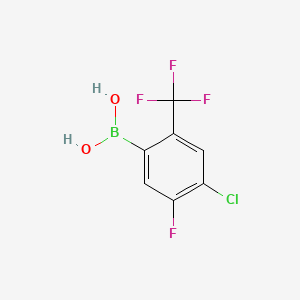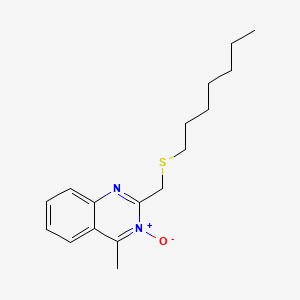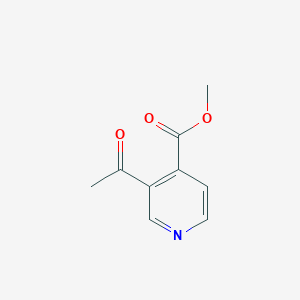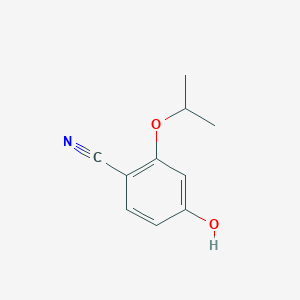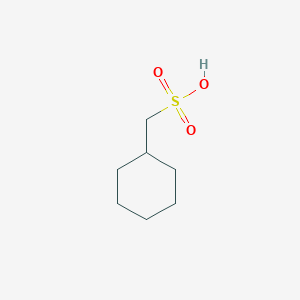![molecular formula C18H29N3O3S B14022944 Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- CAS No. 7467-67-6](/img/structure/B14022944.png)
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- is an organic compound with a complex structure
Métodos De Preparación
The synthesis of Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- involves several steps. One common method is the reaction of 4-(diethylamino)cyclohexylamine with sulfonyl chloride, followed by the addition of acetamide. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts like palladium on carbon. .
Aplicaciones Científicas De Investigación
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- can be compared with other similar compounds such as:
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Another similar compound with variations in the substituent groups, affecting its reactivity and applications.
Acetamide, N-(4-aminophenyl)-: This compound has a simpler structure and different chemical properties compared to Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-.
Propiedades
Número CAS |
7467-67-6 |
|---|---|
Fórmula molecular |
C18H29N3O3S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-[4-[[4-(diethylamino)cyclohexyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H29N3O3S/c1-4-21(5-2)17-10-6-16(7-11-17)20-25(23,24)18-12-8-15(9-13-18)19-14(3)22/h8-9,12-13,16-17,20H,4-7,10-11H2,1-3H3,(H,19,22) |
Clave InChI |
MZOVMBZQDLZGIL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


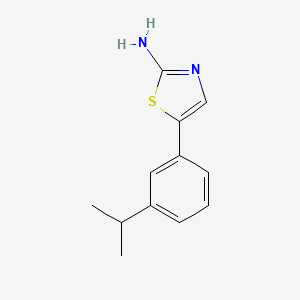
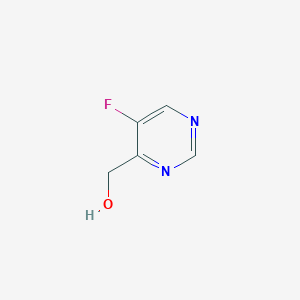
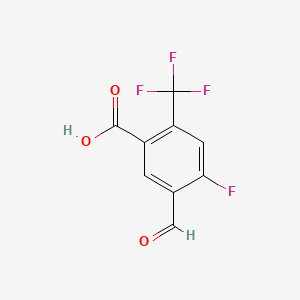
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
